Hydrogen Bond Acceptor Count vs. Mono-Amine Analog
When compared directly to its closest mono-amine analog 4-(aminomethyl)piperidine, (Piperidine-1,4-diyl)dimethanamine possesses three hydrogen bond acceptors (the piperidine nitrogen plus the two primary amine nitrogens) versus only two HBA for the comparator, which lacks the N-aminomethyl substituent [1]. This additional acceptor capability enhances aqueous solubility and can strengthen target engagement in binding pockets that exploit polar contacts with tertiary amines .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 4-(Aminomethyl)piperidine (CAS 7144-05-0): 2 HBA |
| Quantified Difference | +1 HBA (50% increase vs. comparator) |
| Conditions | Computed values from chemical databases (Chem960, Molbase) |
Why This Matters
An additional hydrogen bond acceptor can improve aqueous solubility and provide an extra polar contact point in target binding sites, making the compound a more versatile fragment for medicinal chemistry campaigns.
- [1] Molbase. (2025). Piperidin-4-ylmethanamine (7144-05-0). Retrieved from https://qiye.molbase.cn/d11953/713223-1743254/ View Source
